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Abstract

Azvudine (FNC), chemically known as 2'-deoxy-2'-B-fluoro-4'-azidocytidine, is a novel
nucleoside analog that has garnered significant attention as a potent antiviral agent. Initially
investigated for its activity against Hepatitis C, it has since been developed and has received
conditional approval in China for the treatment of both Human Immunodeficiency Virus (HIV)
and COVID-19. This technical guide provides a comprehensive overview of the discovery,
history, and development of Azvudine hydrochloride. It details the key scientific milestones,
from its initial synthesis to its elucidation as a dual-target inhibitor of viral replication. This
document consolidates quantitative data from preclinical and clinical studies, outlines detailed
experimental methodologies, and presents visual representations of its mechanisms of action
and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Historical Timeline

The journey of Azvudine hydrochloride from a laboratory curiosity to a clinically approved
antiviral has been marked by key discoveries and strategic shifts in its therapeutic application.

The story of Azvudine begins with its initial synthesis and investigation. It was first mentioned in
a patent filed by Chang Jun-biao of Zhengzhou University.[1] The drug discovery process for
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Azvudine started from a 2'-deoxynucleoside, which then underwent extensive modifications,
including the introduction of substitutions at the 4'-position and a 2'-B-fluoro atom.[2]

In 2009, researchers at Roche independently discovered Azvudine and identified it as an
inhibitor of the Hepatitis C virus (HCV) RNA polymerase in vitro.[1] Following this, scientists in
China began to explore its potential against a broader range of viruses. In 2011, in vitro studies
conducted by Chang's research group demonstrated its efficacy against HIV, proposing it as a
potential treatment for AIDS.[1] The oral pharmacokinetics of Azvudine in rats were
subsequently elucidated in 2014.[1]

A significant breakthrough in understanding its anti-HIV mechanism came in August 2020,
when Chang's group discovered that Azvudine also inhibits the HIV-1 viral infectivity factor (Vif).
[1] This dual-target mechanism, inhibiting both reverse transcriptase and Vif, positioned
Azvudine as a first-in-class medication.[1]

With the onset of the COVID-19 pandemic, the broad-spectrum antiviral potential of Azvudine
was explored against SARS-CoV-2. In 2020, in vitro studies showed its inhibitory effects on
coronaviruses, leading to clinical investigations for its use in treating COVID-19.[1]

Key Milestones:

e 2007: First discovered.[1]

e 2009: Independently discovered by Roche as a Hepatitis C RNA polymerase inhibitor.[1]
e 2011: First proposed as an HIV treatment based on positive in vitro results.[1]

e 2014: Oral pharmacokinetics in rats elucidated.[1]

e March 2019: A Phase Il clinical trial for HIV treatment (NCT04109183) was completed by
Genuine Biotech.[1]

e August 2020: The Chang group discovers its inhibitory effect on HIV Vif in vitro.[1]

e August 2020: China's National Medical Products Administration (NMPA) grants a fast-track
approval process.[1]
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e July 2021: The NMPA grants conditional approval for the treatment of high-viral-load cases of
HIV-1.[1]

e July 2022: The NMPA grants conditional approval for the treatment of adult patients with
COVID-19.[3]

e August 2022: Included in the "Diagnosis and Treatment Program for Novel Coronavirus
Pneumonia (Ninth Edition)" in China.[2]

Chemical Synthesis

Several synthetic routes for Azvudine have been developed. One prominent method starts from
1,3,5-Tri-O-benzoyl-D-ribofuranose and involves key steps of fluorination, bromination,
glycosylation, conversion of the uracil base to cytosine, introduction of the azido group, and
final deprotection.[4] An alternative, patented route is reported to be more efficient, with shorter
reaction times and milder conditions.[4]

Mechanism of Action

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form
(FNC-TP) to exert its antiviral effects.[5] Its mechanism of action is multifaceted, targeting
different viral components depending on the pathogen.

Anti-HIV Activity: A Dual-Target Approach

Azvudine's efficacy against HIV-1 and HIV-2 is attributed to its unique dual-target mechanism:

» Reverse Transcriptase (RT) Inhibition: As a nucleoside reverse transcriptase inhibitor (NRTI),
FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into
the nascent viral DNA chain by the HIV reverse transcriptase.[6] Once incorporated, the 4'-
azido group on the sugar moiety of Azvudine prevents the formation of the necessary 3'-5'
phosphodiester bond, leading to premature chain termination of the proviral DNA.[5] This
effectively halts the conversion of the viral RNA genome into DNA, a critical step for viral
replication.[6]

« Viral Infectivity Factor (Vif) Inhibition: Azvudine also inhibits the HIV-1 accessory protein Vif.
[5] Vif is crucial for the virus to counteract the host's innate immunity by targeting the antiviral
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protein APOBEC3G (A3G) for degradation.[6] By inhibiting Vif, Azvudine is believed to
protect A3G, allowing it to exert its natural hypermutating effect on the viral genome,
rendering the virus non-infectious.[6]

Azvudine's Dual-Target Mechanism Against HIV
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Diagram 1: Azvudine's Dual-Target Mechanism Against HIV.

Anti-SARS-CoV-2 Activity

Against SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp)
inhibitor.[2] The active FNC-TP is incorporated into the viral RNA chain by the RdRp, leading to
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chain termination and the inhibition of viral RNA synthesis.[7]

Preclinical and Clinical Data
In Vitro Antiviral Activity

Azvudine has demonstrated potent in vitro activity against a range of wild-type and drug-
resistant HIV strains, as well as other viruses.

Virus Strain Cell Line ECso (nM) Reference
HIV-1

HIV-1111B C8166 0.11 [8]
HIV-1RF C8166 0.03 [8]
HIV-1KM018 PBMC 6.92 [8]
HIV-1TC-1 PBMC 0.34 [8]
HIV-1IWAN T69N

(NRTI-resistant) PBMC 045 5]
HIV-1L74V (NRTI-

resistant) C8166 0.11 [8]
HIV-2

HIV-2ROD C8166 0.018 [8]
HIV-2CBL-20 C8166 0.025 [8]
Coronaviruses

SARS-CoV-2 Vero E6 1.2-43uM [7]
HCoV-0OC43 Vero E6 1.2-43uM [7]

Table 1: In Vitro Antiviral Activity of Azvudine.

Clinical Trials for HIV
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A key clinical trial for Azvudine in the treatment of HIV is the Phase Il study registered as
NCT04109183.[1] This study, completed in March 2019, was a multicenter, randomized,
double-blind, positive-control trial to explore the safety and effective dose of Azvudine tablets in
treatment-naive HIV patients.[9]

Primary

Trial Identifier Phase Status o Key Findings
Objective
To evaluate the
safety and
reliminal
P ] i Demonstrated a
efficacy of
o favorable long-
Azvudine in
o ) term safety
NCT04109183 Il Completed combination with o
profile in a 48-
other reverse
) week oral
transcriptase _
o ) regimen.[7]
inhibitors in
treatment-naive
HIV patients.
To evaluate the The rate of
efficacy and participants with
safety of HIV-1 RNA < 50
NCT04303598 [} - Azvudine in HIV-  copies per mL at

infected
treatment-naive

patients.

Week 48 was a
primary outcome.
[10]

Table 2: Key Clinical Trials of Azvudine for HIV Treatment.

Clinical Trials for COVID-19

Azvudine has been evaluated in several Phase Il clinical trials for the treatment of COVID-19.

These studies have generally shown that Azvudine can shorten the time to nucleic acid

negative conversion and reduce viral load in patients with mild to moderate COVID-19.[11]
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Trial Identifier

Phase

Study Design

Key Outcomes

Single-center,

randomized, double-

Assessed the efficacy

and safety in patients

blind, placebo-
controlled

NCT04668235 1]
blind, placebo- with moderate to
controlled severe COVID-19.[12]
Investigated the
) reduction in risk of
Multicenter, )
] severe illness or death
randomized, double-
NCT05689034 1] in high-risk adult

patients with mild-to-
moderate COVID-19.
[13][14]

Table 3: Key Clinical Trials of Azvudine for COVID-19 Treatment.

In a randomized, open-label, controlled pilot study, the mean time for the first nucleic acid

negative conversion was 2.6 days in the Azvudine group compared to 5.6 days in the control

group.[15] Another study reported that in patients receiving Azvudine, the viral nucleic acid

negative conversion rate was 100% after four days of treatment.[15]

Experimental Protocols

In Vitro Anti-HIV Activity Assay (C8166 Cells)

This protocol outlines the determination of the 50% effective concentration (ECso) of Azvudine

against HIV-1 in C8166 cells.

Materials:

C8166 human T-cell line

RPMI-1640 medium with 10% fetal bovine serum (FBS)

HIV-1 viral stock (e.g., HIV-1I1IB)

Azvudine hydrochloride
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e 96-well plates
e p24 Antigen ELISA kit
Procedure:

o Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS at
37°C in a 5% CO:z incubator.

« Infection: Infect C8166 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2
hours.

e Washing: Wash the cells three times with fresh medium to remove free virus particles.

e Plating: Seed 100 pL of the infected cell suspension (4x104 cells) into each well of a 96-well
plate.

e Treatment: Add 100 pL of serially diluted Azvudine to the respective wells. Include virus
control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.

 Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO:z incubator.

o Analysis: After incubation, collect the cell-free supernatant and measure the p24 antigen
levels using an ELISA kit according to the manufacturer's instructions. The ECso value is
calculated based on the reduction in p24 antigen levels in the treated wells compared to the
virus control.[8][16]
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Workflow for In Vitro Anti-HIV Activity Assay

Culture C8166 cells

:

Infect cells with HIV-1

:

Wash cells to remove free virus

:

Plate infected cells in 96-well plate

:

Add serial dilutions of Azvudine

:

Incubate for 4-5 days

:

Measure p24 antigen in supernatant

:

Calculate ECso

:
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Diagram 2: Workflow for In Vitro Anti-HIV Activity Assay.
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Phase Ill Clinical Trial Protocol for COVID-19
(NCT05689034)

This protocol provides a general overview of the multicenter, randomized, double-blind,
placebo-controlled Phase Il clinical trial to evaluate Azvudine in high-risk adult patients with
mild-to-moderate COVID-19.[13][14]

Study Population: 1096 adult patients with mild-to-moderate symptomatic COVID-19 at high
risk of progressing to severe illness.

Study Design:

o Randomization: Patients are randomized in a 1:1 ratio to either the treatment group or the
placebo group.

e Treatment:

o Treatment Group: Receives 5 mg of Azvudine tablets daily for a maximum of 7 days, in
addition to standard treatment (excluding other antiviral therapies).

o Placebo Group: Receives placebo tablets daily for a maximum of 7 days, in addition to
standard treatment (excluding other antiviral therapies).

» Blinding: The trial is double-blind, meaning neither the participants nor the investigators know
who is receiving the active drug or the placebo.

e Primary Outcome: The primary endpoint is the proportion of participants experiencing
COVID-19-related critical illness or all-cause mortality within 28 days.
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Logical Flow of a Phase IIl COVID-19 Clinical Trial for Azvudine
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mild-to-moderate COVID-19

Randomization (1:1)

Treatment Group: Placebo Group:
Azvudine (5mg/day for <7 days) Placebo
+ Standard of Care + Standard of Care

N

Follow-up for 28 days

l

Primary Outcome Assessment:
- COVID-19-related critical illness
- All-cause mortality

Click to download full resolution via product page
Diagram 3: Logical Flow of a Phase Il COVID-19 Clinical Trial.

Conclusion

Azvudine hydrochloride represents a significant development in antiviral therapy, with a
unique discovery and development history that has led to its approval for two major global
health challenges: HIV and COVID-19. Its dual-target mechanism against HIV offers a potential
advantage in overcoming drug resistance. The comprehensive data from preclinical and clinical
studies underscore its therapeutic potential. This technical guide provides a foundational
resource for researchers and professionals in the field of drug development, consolidating key
information to facilitate further investigation and understanding of this promising antiviral agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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